molecular formula C10H18S B14462902 3-Mercaptopinane CAS No. 72361-41-2

3-Mercaptopinane

Cat. No.: B14462902
CAS No.: 72361-41-2
M. Wt: 170.32 g/mol
InChI Key: BLTKIZZDFQAPPT-UHFFFAOYSA-N
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Description

3-Mercaptopinane is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two-ring structure, which is fused together. This compound is known for its sulfurous, tropical fruit-like odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptopinane can be synthesized through various methods. One common approach involves the reaction of pinene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where pinene is reacted with hydrogen sulfide. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptopinane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Mercaptopinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercaptopinane involves its interaction with various molecular targets. The thiol group in this compound can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • 2-Mercaptopinane
  • 10-Mercaptopinane
  • Pinanyl mercaptan

Comparison: 3-Mercaptopinane is unique due to its specific odor profile and reactivity. While similar compounds like 2-Mercaptopinane and 10-Mercaptopinane share structural similarities, they differ in their chemical properties and applications. For instance, 2-Mercaptopinane has a more pronounced sulfurous odor, while 10-Mercaptopinane is less reactive in substitution reactions .

Properties

CAS No.

72361-41-2

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol

InChI

InChI=1S/C10H18S/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3

InChI Key

BLTKIZZDFQAPPT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2(C)C)CC1S

Origin of Product

United States

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